9-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The compound “9-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups. It has a purine-pyrimidine core, which is a common structure in many biological molecules, including DNA and RNA. The 4-methoxyphenyl group is a common substituent in many pharmaceutical compounds due to its ability to enhance solubility and bioavailability .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine-pyrimidine core, followed by the addition of the various substituents. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The purine-pyrimidine core would likely contribute to the rigidity of the molecule, while the various substituents would influence its overall shape and polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the purine-pyrimidine core might be involved in hydrogen bonding interactions, while the methoxyphenyl group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the methoxyphenyl group might enhance its solubility in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug candidate, further studies might focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical trials .
Properties
IUPAC Name |
9-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-4-5-6-12-26-19(27)17-18(23(2)21(26)28)22-20-24(13-7-14-25(17)20)15-8-10-16(29-3)11-9-15/h8-11H,4-7,12-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKCKPCTDFRRGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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